6,7-Dichloro-2,3-dihydrobenzo[b]thiophen-3-ol is a chemical compound that belongs to the class of benzo[b]thiophenes, which are polycyclic aromatic compounds. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the benzo[b]thiophene ring and a hydroxyl group at the 3 position. The molecular formula for this compound is , and it is often studied for its potential biological activities and applications in medicinal chemistry.
The synthesis and characterization of 6,7-dichloro-2,3-dihydrobenzo[b]thiophen-3-ol have been documented in various scientific studies, particularly in research focusing on its biological activity and structural properties. The compound has been synthesized through different methods, including reactions involving xanthate as a sulfur surrogate and other synthetic routes that incorporate halogenation and reduction steps .
This compound is classified under the following categories:
The synthesis of 6,7-dichloro-2,3-dihydrobenzo[b]thiophen-3-ol typically involves several key steps:
A common procedure for synthesizing this compound involves:
6,7-Dichloro-2,3-dihydrobenzo[b]thiophen-3-ol participates in various chemical reactions:
For example, when treated with strong nucleophiles or bases, the hydroxyl group can facilitate further transformations leading to diverse derivatives with potential biological activities.
The mechanism of action for compounds like 6,7-dichloro-2,3-dihydrobenzo[b]thiophen-3-ol often involves interaction with biological targets such as enzymes or receptors. This compound may exhibit activity by modulating signaling pathways or inhibiting specific enzymes involved in disease processes.
Research indicates that similar compounds have demonstrated activity against various targets including inflammatory pathways and cancer cell proliferation .
Key physical properties include:
Chemical properties involve:
6,7-Dichloro-2,3-dihydrobenzo[b]thiophen-3-ol has potential applications in:
The ongoing research into this compound continues to reveal its significance in various scientific fields, highlighting its potential as a versatile building block in synthetic organic chemistry.
Thiophene-based heterocycles represent a cornerstone of medicinal chemistry, with their development intrinsically linked to advancements in rational drug design. The emergence of thiophene pharmacophores can be traced to the mid-20th century when researchers began systematically exploring sulfur-containing heterocycles to enhance bioactivity and metabolic stability. The unique electronic properties of the thiophene ring—arising from sulfur's polarizability and electron-donating capability—facilitate diverse binding interactions with biological targets, including π-stacking, hydrogen bonding, and hydrophobic contacts [2]. This versatility enabled thiophenes to transition from simple dye chemistry (e.g., early thioindigo derivatives) to complex therapeutic agents.
Table 1: Key Milestones in Thiophene-Based Drug Development
Time Period | Development | Representative Agents | Therapeutic Area |
---|---|---|---|
1950s-1970s | Exploration of thiophene core for CNS activity | Tiopropamine, Tienilic Acid | Antihistaminic, Diuretic |
1980s-1990s | Benzothiophene scaffolds for hormonal regulation | Raloxifene [4] | SERM (Osteoporosis) |
2000s-Present | Hybrid heterocycles with thiophene moieties | Gedatolisib, Enasidenib [9] | PI3K Inhibitor (Oncology) |
The benzothiophene subclass, characterized by fused benzene and thiophene rings, gained prominence with the FDA approval of raloxifene in 1997. This agent demonstrated how strategic substitution on the benzothiophene core could yield tissue-selective estrogen receptor modulation [4]. Concurrently, computational methods like pharmacophore modeling accelerated the rational design of thiophene derivatives. As noted by PMC9145410, "pharmacophore approaches represent one of the most interesting tools developed, by defining the molecular functional features needed for the binding of a molecule to a given receptor" [2]. This paradigm shift enabled researchers to transcend traditional screening and strategically optimize thiophene scaffolds for target engagement.
Chlorination of benzothiophenes has emerged as a pivotal strategy for enhancing pharmacological properties, particularly in optimizing lipophilicity, target affinity, and metabolic resistance. The introduction of chlorine atoms—especially at the 6 and 7 positions—exerts profound effects on molecular conformation and electronic distribution. Chlorine's strong electron-withdrawing nature and halogen bonding capabilities allow it to modulate π-electron density within the benzothiophene system, thereby influencing interactions with hydrophobic enzyme pockets [4]. 6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL (CAS#:1446401-27-9, C₈H₆Cl₂OS, MW:221.10) exemplifies this principle, where the dichloro motif enhances both steric fit and electronic complementarity in biological targets [1].
Table 2: Bioactivity Profiles of Chlorinated Benzothiophene Derivatives
Compound Structure | Target | Key Bioactivity | Reference |
---|---|---|---|
6-Chloro-N’-(pyridin-2-ylmethylene)benzothiophene-2-carbohydrazide | Staphylococcus aureus | MIC: 4 µg/mL (vs. MRSA) [7] | PMC8773820 |
2,3-Derivatives of 4,5,6,7-tetrahydro-benzothiophene | RORγt receptor | Potent inverse agonism (Autoimmune/Oncology) [3] | PubMed37172324 |
6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL | Cholinesterases | Structural motif for AChE/BChE inhibition [4] | Chemsrc |
Chlorinated benzothiophenes demonstrate remarkable therapeutic versatility. For instance, derivatives like those described in PMC8773820 exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 4 µg/mL [7]. Similarly, 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene act as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for inflammatory diseases and cancer [3]. The metabolic stability of these compounds is notably enhanced by chlorine substitution, as evidenced by improved microsomal stability profiles in preclinical models [3].
Position-specific dichlorination at the 6,7-positions of dihydrobenzothiophenes represents a sophisticated strategy for pharmacophore refinement. This substitution pattern exploits two synergistic effects:
Table 3: Structure-Activity Relationship (SAR) of Dichlorinated Benzothiophenes
Position of Chlorination | Pharmacological Effect | Exemplar Compound Activity |
---|---|---|
Monochloro (6- or 7-) | Moderate AChE inhibition (IC₅₀ >60 μM) | Compound 5f: IC₅₀ = 62.10 μM (AChE) [4] |
6,7-Dichloro | Enhanced BChE inhibition (IC₅₀ ~24 μM); Improved hydrophobic pocket occupancy | Compound 5h: IC₅₀ = 24.35 μM (BChE) [4] |
Non-chlorinated | Weak inhibition (IC₅₀ >100 μM) | Reference benzothiophenes [4] |
Research on benzothiophene-chalcone hybrids demonstrates the supremacy of 6,7-dichloro substitution. Compound 5h, featuring this motif, achieved butyrylcholinesterase (BChE) inhibition (IC₅₀ = 24.35 μM) comparable to galantamine (IC₅₀ = 28.08 μM), attributed to chlorine-induced optimal positioning within the BChE active site [4]. Furthermore, dichlorination facilitates pharmacophore hybridization—a strategy highlighted in PMC10580144: "The hybridization of different bioactive heterocyclic moieties has become an effective approach to afford potent compounds and solve resistance and efficacy problems" [9]. This is exemplified by fusing the 6,7-dichlorobenzothiophene pharmacophore with chalcone systems to yield multi-target inhibitors with enhanced binding metrics [4]. Computational models like dyphAI further validate how dichlorination stabilizes key protein-ligand interactions (e.g., π-cation bonding with Trp86 in AChE) through dynamic pharmacophore ensembles [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1